molecular formula C11H11NO2 B13196752 2-(Methoxymethyl)-1,4-dihydroquinolin-4-one

2-(Methoxymethyl)-1,4-dihydroquinolin-4-one

Cat. No.: B13196752
M. Wt: 189.21 g/mol
InChI Key: MCCCHVAUQPYLRJ-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-1,4-dihydroquinolin-4-one is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a methoxymethyl group attached to the nitrogen atom of the quinoline ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-1,4-dihydroquinolin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst. The reaction conditions often include heating the mixture to promote cyclization and formation of the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Povarov reaction for large-scale synthesis. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to a tetrahydroquinoline structure.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

2-(Methoxymethyl)-1,4-dihydroquinolin-4-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The methoxymethyl group can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets. The quinoline ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Pathways involved may include inhibition of DNA synthesis, disruption of cellular signaling, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(Methoxymethyl)-1,4-dihydroquinolin-4-one: Unique due to the presence of the methoxymethyl group.

    Quinoline: Lacks the methoxymethyl group, leading to different chemical properties and reactivity.

    1,4-Dihydroquinoline: Similar structure but without the methoxymethyl group, affecting its biological activity.

Uniqueness

The presence of the methoxymethyl group in this compound enhances its solubility and ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

2-(methoxymethyl)-1H-quinolin-4-one

InChI

InChI=1S/C11H11NO2/c1-14-7-8-6-11(13)9-4-2-3-5-10(9)12-8/h2-6H,7H2,1H3,(H,12,13)

InChI Key

MCCCHVAUQPYLRJ-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=O)C2=CC=CC=C2N1

Origin of Product

United States

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